molecular formula C11H12O2 B8470791 1-(6-Hydroxyindan-5-yl)-ethanone

1-(6-Hydroxyindan-5-yl)-ethanone

Cat. No.: B8470791
M. Wt: 176.21 g/mol
InChI Key: SKUARYJIZAZJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Hydroxyindan-5-yl)-ethanone is a ketonic derivative featuring a bicyclic indan scaffold substituted with a hydroxyl (-OH) group at position 6 and an acetyl (-COCH₃) group at position 3. The indan core (a fused benzene and cyclopentane ring) imparts structural rigidity, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(6-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone

InChI

InChI=1S/C11H12O2/c1-7(12)10-5-8-3-2-4-9(8)6-11(10)13/h5-6,13H,2-4H2,1H3

InChI Key

SKUARYJIZAZJMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2CCCC2=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Ethanone Derivatives
Compound Name Core Structure Substituents Key Biological Activity Findings
1-(6-Hydroxyindan-5-yl)-ethanone Indan (fused bicyclic) 6-OH, 5-ethanone Not explicitly reported Structural rigidity may enhance target binding specificity.
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8) Phenyl 2,5-diOH, 4-OCH₃ α-Glucosidase inhibition Higher hydroxylation increases binding affinity (IC₅₀ = 0.87 μM).
1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (9) Benzofuran 2-ethanone, 1,2,4-triazole Antifungal Microbial reduction yields enantiomers with enhanced activity.
1-(3-Hydroxyfuropterocarpan-5′-yl)ethanone Furopterocarpan Fused furan-pterocarpan, 5′-ethanone Not specified Novel isolation from Crotalaria mucronata; potential bioactivity.
1-(4-(Quinolin-8-ylamino)phenyl)ethanone Phenyl 4-quinolinylamino, ethanone Antibacterial Chalcone derivatives show activity against E. coli and S. Typhi.

Impact of Substituent Position and Functional Groups

  • Hydroxylation: Derivatives with multiple hydroxyl groups, such as 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (8), demonstrate stronger α-glucosidase inhibition compared to mono-hydroxylated analogs. The ortho and para hydroxyl groups form hydrogen bonds with enzyme active sites, enhancing binding energy (−0.92 kcal/mol) .
  • Methoxylation : Methoxy groups (e.g., at C-4 in compound 8) reduce steric hindrance and improve solubility, indirectly boosting inhibitory potency .
  • Fused Ring Systems : The indan core in the target compound may offer superior metabolic stability compared to simpler phenyl or benzofuran systems due to reduced conformational flexibility .

Enzymatic and Microbial Interactions

  • α-Glucosidase Inhibition: Compounds 8 and 9 exhibit IC₅₀ values lower than acarbose (−1.34 kcal/mol binding energy for gallic acid vs. −0.24 kcal/mol for acarbose), highlighting the role of phenolic hydroxyls in enzyme interaction .
  • Antimicrobial Activity: Chalcones derived from 1-(4-(quinolin-8-ylamino)phenyl)ethanone show broad-spectrum antibacterial effects, likely due to the quinoline moiety enhancing membrane penetration .

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